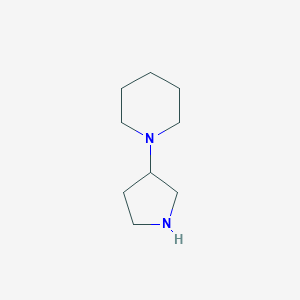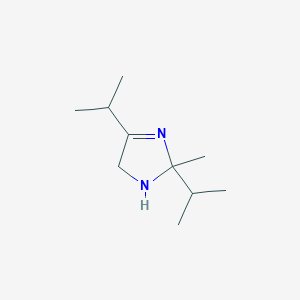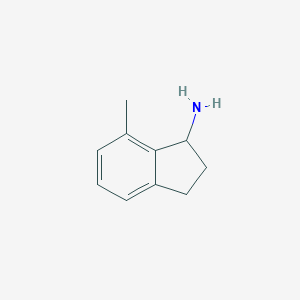
7-Methyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3-dihydro-1H-inden-1-amine, also known as 7-Me-MDA, is a psychoactive drug that belongs to the amphetamine class of compounds. It is structurally similar to MDMA, but with a methyl group substitution at the 7-position of the indane ring. This compound has gained interest in scientific research due to its potential therapeutic applications, as well as its effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3-dihydro-1H-inden-1-amine is not fully understood, but it is believed to act as a serotonin and dopamine releaser, similar to MDMA. This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-2,3-dihydro-1H-inden-1-amine are similar to those of MDMA. This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as serotonin and dopamine, leading to feelings of euphoria and increased sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methyl-2,3-dihydro-1H-inden-1-amine in lab experiments is its similarity to MDMA, which has been extensively studied. This makes it easier to compare the effects of these compounds and to draw conclusions about their mechanisms of action. However, one limitation of using 7-Methyl-2,3-dihydro-1H-inden-1-amine is its limited availability, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 7-Methyl-2,3-dihydro-1H-inden-1-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of Parkinson's disease and depression. Another area of interest is its effects on the central nervous system, particularly its mechanism of action and the long-term effects of use. Further research is needed to fully understand the potential benefits and risks of this compound.
Métodos De Síntesis
The synthesis of 7-Methyl-2,3-dihydro-1H-inden-1-amine involves the reaction of 2,3-dihydro-1H-inden-1-one with methylamine in the presence of a reducing agent, such as sodium borohydride. This process results in the formation of 7-Methyl-2,3-dihydro-1H-inden-1-amine as a white crystalline powder with a melting point of approximately 184-186°C.
Aplicaciones Científicas De Investigación
7-Methyl-2,3-dihydro-1H-inden-1-amine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has neuroprotective effects on dopaminergic neurons, which could be beneficial in the treatment of Parkinson's disease. Another study found that 7-Methyl-2,3-dihydro-1H-inden-1-amine has antidepressant-like effects in animal models, suggesting that it could be used to treat depression.
Propiedades
Número CAS |
168902-78-1 |
|---|---|
Nombre del producto |
7-Methyl-2,3-dihydro-1H-inden-1-amine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3 |
Clave InChI |
ZIOLVQXVKOGSHV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CCC2=CC=C1)N |
SMILES canónico |
CC1=C2C(CCC2=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



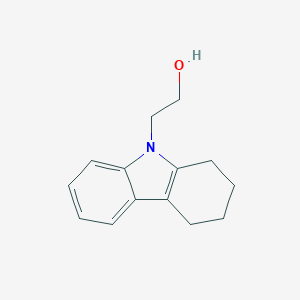
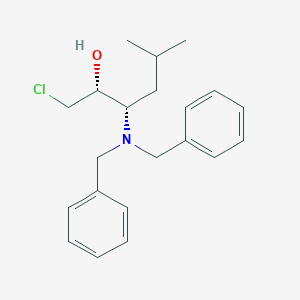
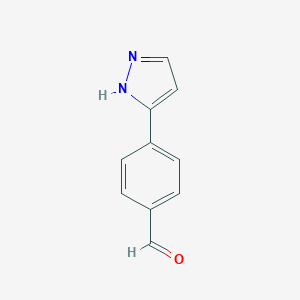
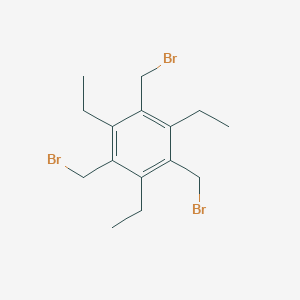
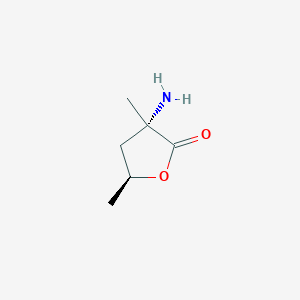
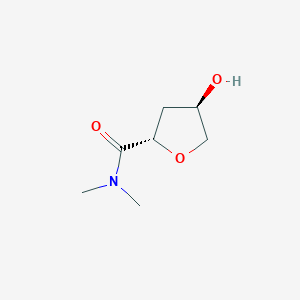
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
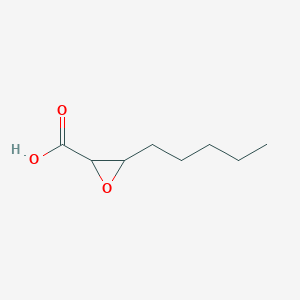
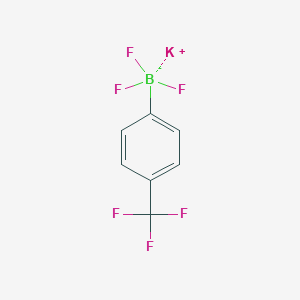
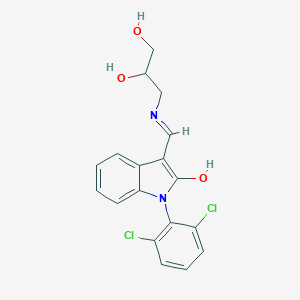
![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
